

# Application Notes and Protocols for Linalyl Butyrate in Food Science

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## Compound of Interest

Compound Name: *Linalyl butyrate*

Cat. No.: *B1205819*

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## Introduction

**Linalyl butyrate** (CAS No. 78-36-4) is a naturally occurring ester recognized for its characteristic fruity and floral aroma.<sup>[1][2]</sup> It is a key component in the flavor profiles of various fruits and is synthetically produced for use as a flavoring agent in a wide range of food products.<sup>[1][3]</sup> These application notes provide comprehensive information on the properties, applications, and analytical evaluation of **linalyl butyrate** for food science professionals.

## Chemical and Physical Properties

**Linalyl butyrate** is the ester of linalool and butyric acid. Its chemical and physical properties are summarized below.

Property	Value	Reference
Synonyms	3,7-dimethylocta-1,6-dien-3-yl butanoate, Linalyl butanoate	[4]
FEMA Number	2639	[4][5]
JECFA Number	361	[4][5][6]
Molecular Formula	C14H24O2	[4][5][7]
Molecular Weight	224.34 g/mol	[4][7][8]
Appearance	Colorless to pale yellow liquid	[5][8]
Odor Profile	Fruity, sweet, pear-like, with floral and citrus nuances	[8][9][10]
Taste Profile	Floral, terpy, fruity, citrus, and berry	[3][8]
Boiling Point	80-82 °C at 0.2 mm Hg	[9][11]
Solubility	Soluble in alcohols and oils; slightly soluble in water	[4][10]
Regulatory Status	Generally Recognized as Safe (GRAS) by FEMA. Permitted for direct addition to food for human consumption by the FDA (21 CFR 172.515).[5][7][12] Deemed to have no safety concern at current levels of intake when used as a flavouring agent by JECFA.[4][6]	

## Applications in the Food Industry

**Linalyl butyrate** is utilized to impart or enhance fruity and floral notes in a variety of food and beverage products. Its characteristic pear-like aroma makes it a valuable component in the creation of complex fruit flavor profiles.[1][4]

## Typical Usage Levels

The following table summarizes the typical usage levels of **linalyl butyrate** in various food categories as reported by the Flavor and Extract Manufacturers Association (FEMA).

Food Category	Average Maximum PPM
Baked Goods	13.0
Non-alcoholic Beverages	1.2
Frozen Dairy	4.3
Fruit Ices	4.3
Hard Candy	2.2
Gelatins / Puddings	0.09

(Source: The Good Scents Company, based on FEMA data)[5]

## Experimental Protocols

### Sensory Evaluation Protocols

Objective: To determine the sensory impact of **linalyl butyrate** in a food product.

Two common sensory discrimination tests are the Triangle Test and the Paired Comparison Test.

#### 1. Triangle Test Protocol

This test determines if a perceptible overall difference exists between two samples.[6][8][9]

- Materials:
  - Control sample (food product without **linalyl butyrate**).
  - Test sample (food product with a specific concentration of **linalyl butyrate**).
  - Identical, odor-free sample cups, coded with random three-digit numbers.

- Palate cleansers (e.g., unsalted crackers, filtered water).
- Ballots for recording responses.
- A sensory panel of at least 20-40 trained or consumer panelists.[\[2\]](#)
- Procedure:
  - Prepare the control and test samples. Ensure they are at the same temperature and presented in a consistent manner.
  - For each panelist, present three coded samples: two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[\[6\]](#)
  - Instruct panelists to evaluate the samples from left to right.
  - Ask panelists to identify the "odd" or "different" sample.[\[8\]](#)[\[9\]](#)
  - Provide palate cleansers for use between samples.
- Data Analysis:
  - Tally the number of correct and incorrect identifications.
  - The probability of choosing the correct sample by chance is 1/3.[\[6\]](#)
  - Use a statistical table for triangle tests (or a chi-square test) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g.,  $p < 0.05$ ).

## 2. Paired Comparison Test Protocol

This test determines if a directional difference exists in a specific attribute (e.g., "fruitiness") or to establish a preference between two samples.[\[13\]](#)[\[14\]](#)

- Materials:
  - Control sample.

- Test sample.
- Coded sample cups.
- Palate cleansers.
- Ballots.
- Sensory panel.
- Procedure:
  - Present each panelist with two coded samples: one control and one test. The presentation order should be randomized.
  - Instruct panelists to taste both samples.
  - Ask a specific question, such as "Which sample is more fruity?" or "Which sample do you prefer?".<sup>[13]</sup>
- Data Analysis:
  - Count the number of responses for each sample.
  - Use a binomial table or a chi-square test to determine if the results are statistically significant.

## Analytical Chemistry Protocol: Quantification by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To quantify the concentration of **linalyl butyrate** in a food or beverage sample.

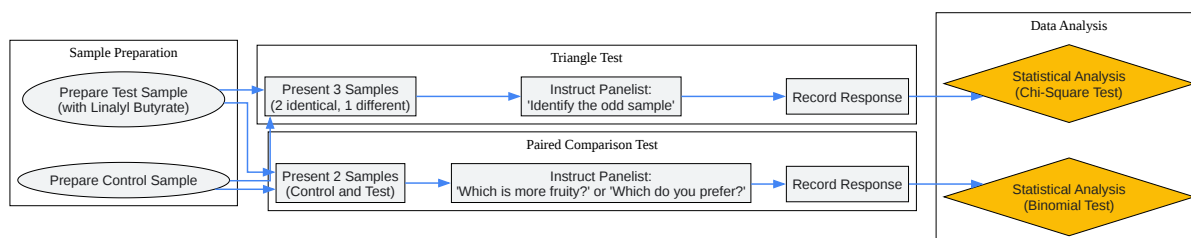
Headspace GC-MS is a suitable technique for analyzing volatile compounds like esters.<sup>[1][4]</sup>

- Instrumentation and Materials:
  - Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

- Headspace autosampler.
- GC column suitable for flavor analysis (e.g., DB-5ms or equivalent).
- Helium carrier gas.
- 20 mL headspace vials with caps and septa.
- **Linalyl butyrate** standard.
- Solvent for standard preparation (e.g., ethanol or methanol).
- Internal standard (e.g., ethyl heptanoate, if required for improved accuracy).
- Sample Preparation:
  - Liquid Samples (e.g., Beverages): Pipette a known volume (e.g., 5 mL) of the beverage into a headspace vial.
  - Solid or Semi-Solid Samples (e.g., Baked Goods, Yogurt): Weigh a known amount (e.g., 2 g) of the homogenized sample into a headspace vial. Add a known volume of deionized water or a suitable buffer to create a slurry.
  - Matrix Modification (Optional): Add a salt (e.g., sodium chloride) to the vial to increase the volatility of the analytes.
  - Internal Standard: If used, add a known concentration of the internal standard to each vial.
  - Seal the vials immediately.
- HS-GC-MS Parameters (Example):
  - Headspace Autosampler:
    - Vial Equilibration Temperature: 70°C
    - Vial Equilibration Time: 30 minutes
    - Loop Temperature: 80°C

- Transfer Line Temperature: 90°C
- Gas Chromatograph:
  - Injector Temperature: 250°C
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer:
  - Ion Source Temperature: 230°C
  - Quadrupole Temperature: 150°C
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-300.
- Calibration and Quantification:
  - Prepare a series of calibration standards by spiking a control matrix (or a model solution) with known concentrations of **linalyl butyrate**.
  - Analyze the standards using the same HS-GC-MS method.
  - Generate a calibration curve by plotting the peak area of **linalyl butyrate** (or the ratio of the peak area of **linalyl butyrate** to the internal standard) against the concentration.
  - Analyze the food samples and determine the concentration of **linalyl butyrate** by interpolating its peak area from the calibration curve.

## Visualizations



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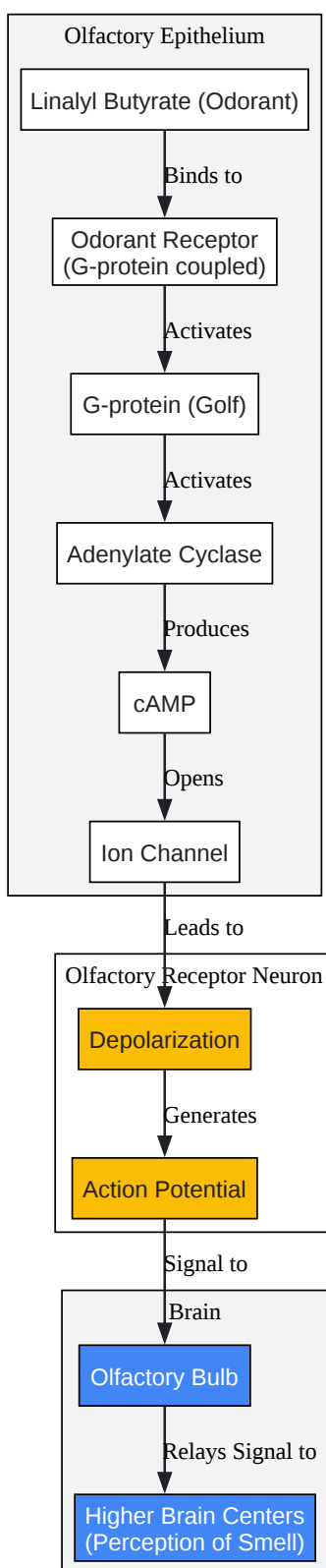
Caption: Workflow for Sensory Evaluation of **Linalyl Butyrate**.



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Caption: Workflow for Analytical Quantification of **Linalyl Butyrate**.





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Caption: Generalized Olfactory Signal Transduction Pathway.

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